

PC-766B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PC-766B

Cat. No.: B10769649

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An In-depth Analysis of the Macrolide Antibiotic with Anti-tumor and Anti-angiogenic Properties

This technical guide provides a comprehensive overview of the physico-chemical properties, biological activities, and potential mechanisms of action of **PC-766B**, a macrolide antibiotic produced by *Nocardia brasiliensis*. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Molecular Data

PC-766B is a complex macrolide belonging to the bafilomycin family. Its core chemical and physical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₄₃ H ₆₈ O ₁₂	
Molecular Weight	~777.0 g/mol	[1]
CAS Number	108375-77-5	
Appearance	Solid powder	

Biological Activity and Therapeutic Potential

PC-766B has demonstrated a range of biological activities, highlighting its potential as a lead compound in drug discovery, particularly in oncology.

Activity	Description	Key Findings	Reference(s)
Antibiotic	Active against Gram-positive bacteria, and some fungi and yeasts. Inactive against Gram-negative bacteria.	Broad-spectrum activity against certain classes of microbes.	
Anti-tumor	Exhibits cytotoxic activity against murine tumor cells both in vitro and in vivo.	Shows promise as a potential anticancer agent.	
Anti-angiogenic	Inhibits the migration of endothelial cells, a key process in the formation of new blood vessels.	Suggests a role in modulating the tumor microenvironment.	
Enzyme Inhibition	Weak inhibitory activity against Na ⁺ , K ⁺ -ATPase.	This activity is noted but is considered weak.	

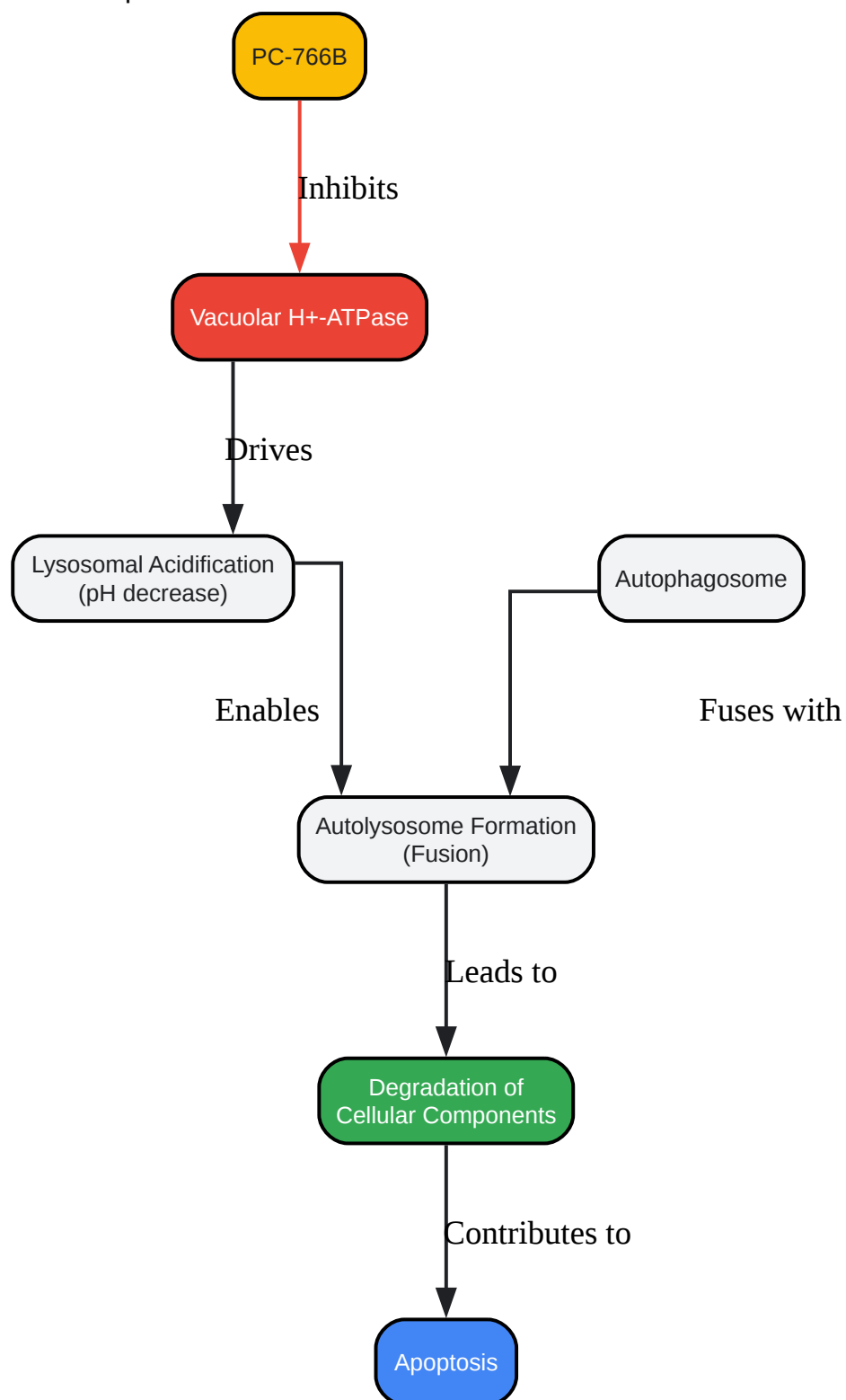
Proposed Mechanisms of Action

While the precise signaling pathways of **PC-766B** are not fully elucidated, its classification as a bafilomycin-class macrolide provides a strong basis for its mechanism of action. Bafilomycins are well-characterized inhibitors of vacuolar H⁺-ATPase (V-ATPase).

Inhibition of V-ATPase and Disruption of Autophagy

The primary mechanism of action for bafilomycins is the inhibition of V-ATPase, a proton pump essential for acidifying intracellular compartments like lysosomes and endosomes. This inhibition disrupts cellular homeostasis and can trigger apoptosis.

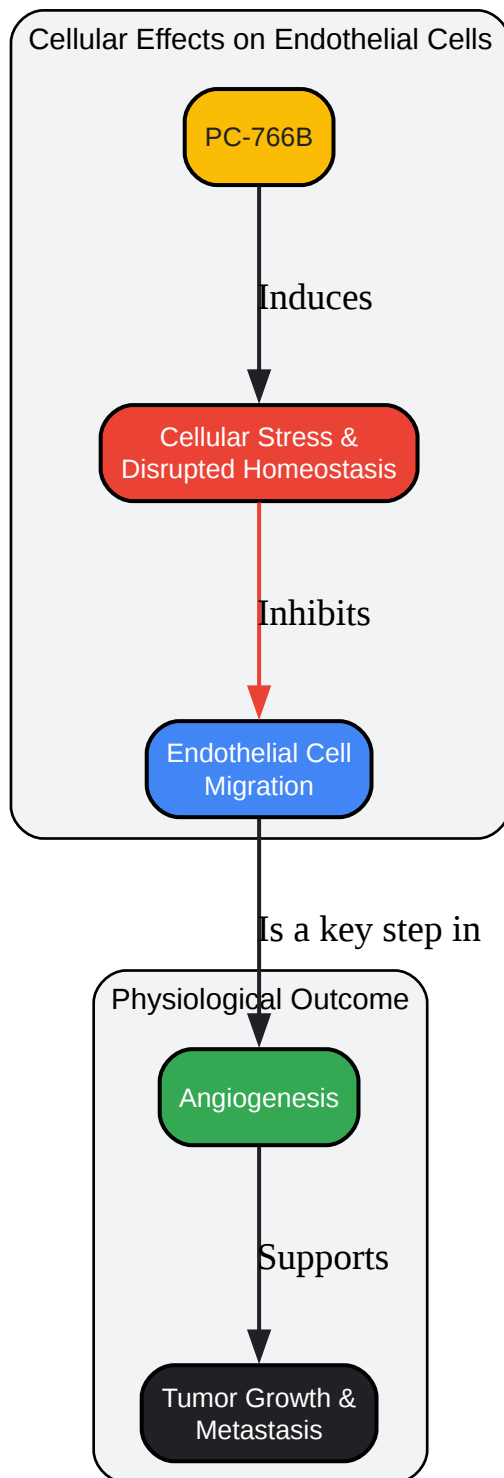
Proposed Mechanism of PC-766B: V-ATPase Inhibition

[Click to download full resolution via product page](#)Caption: V-ATPase Inhibition by **PC-766B**.

Anti-Angiogenic Effects

The anti-angiogenic properties of **PC-766B** are likely linked to its effects on endothelial cells. By disrupting normal cellular processes through V-ATPase inhibition, **PC-766B** can impede cell migration, a critical step in angiogenesis.

Proposed Anti-Angiogenic Workflow of PC-766B

[Click to download full resolution via product page](#)Caption: Anti-Angiogenic Workflow of **PC-766B**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **PC-766B**.

Endothelial Cell Migration Assay (Transwell Assay)

This assay is used to quantify the effect of **PC-766B** on the migration of endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Transwell inserts (8 μ m pore size) for 24-well plates
- **PC-766B** stock solution (in DMSO)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Calcein AM
- Fluorescence plate reader

Procedure:

- Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
- Starvation: Prior to the assay, starve the HUVECs in a serum-free medium for 4-6 hours.
- Assay Setup:
 - Add 600 μ L of endothelial cell growth medium with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

- Add 600 μ L of serum-free medium to the lower chamber for the negative control wells.
- Cell Seeding:
 - Harvest the starved HUVECs and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.
 - In a separate tube, treat the HUVEC suspension with the desired concentrations of **PC-766B** (and a vehicle control, e.g., 0.1% DMSO).
 - Add 100 μ L of the cell suspension to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
- Quantification of Migration:
 - Carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.
 - Add 400 μ L of PBS containing 2 μ g/mL Calcein AM to the lower chamber and incubate for 30-60 minutes at 37°C.
 - Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

Na⁺, K⁺-ATPase Activity Assay

This assay determines the inhibitory effect of **PC-766B** on Na⁺, K⁺-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

- Isolated cell membranes or purified Na⁺, K⁺-ATPase enzyme
- Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 30 mM Histidine (pH 7.4)
- ATP solution (100 mM)
- Ouabain solution (10 mM, a specific Na⁺, K⁺-ATPase inhibitor)

- **PC-766B** stock solution (in DMSO)
- Malachite Green reagent for phosphate detection
- Phosphate standard solution

Procedure:

- Reaction Setup: Prepare two sets of reaction tubes for each sample and control:
 - Total ATPase activity: 50 μ L of Assay Buffer
 - Ouabain-insensitive ATPase activity: 50 μ L of Assay Buffer containing 1 mM Ouabain
- Inhibitor Addition: Add the desired concentrations of **PC-766B** or vehicle control (DMSO) to the respective tubes.
- Enzyme Addition: Add 20 μ L of the enzyme preparation to each tube and pre-incubate at 37°C for 10 minutes.
- Initiate Reaction: Start the reaction by adding 30 μ L of 3 mM ATP to each tube. Incubate at 37°C for 20-30 minutes.
- Stop Reaction: Terminate the reaction by adding 100 μ L of the Malachite Green reagent.
- Color Development: Allow the color to develop for 15-20 minutes at room temperature.
- Measurement: Measure the absorbance at 620 nm.
- Calculation:
 - Calculate the amount of Pi released using a phosphate standard curve.
 - Na^+ , K^+ -ATPase activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-insensitive" tube).
 - Determine the percent inhibition by **PC-766B** relative to the vehicle control.

Conclusion

PC-766B is a promising natural product with demonstrated anti-tumor and anti-angiogenic activities. Its likely mechanism of action, centered on the inhibition of V-ATPase, presents a compelling avenue for further investigation and development. The experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific downstream signaling cascades affected by **PC-766B** to fully understand its anti-cancer effects.

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References

- 1. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
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